Cas no 7402-67-7 (Phenol,4-[(4-chlorophenyl)sulfonyl]-)
Phenol,4-[(4-chlorophenyl)sulfonyl]- Chemical and Physical Properties
Names and Identifiers
-
- Phenol,4-[(4-chlorophenyl)sulfonyl]-
- 4-(4-Chlorobenzenesulfonyl)phenol
- 4-(4-chlorophenyl)sulfonylphenol
- (4-Chlor-phenyl)-(4-hydroxy-phenyl)-sulfon
- 4-(4-Chlor-benzolsulfonyl)-phenol
- 4-(4-chloro-benzenesulfonyl)-phenol
- 4-(4-chlorophenylsulphonyl)phenol
- 4-(4-Chlor-phenylsulfon)-phenol
- 4-[(4-Chlorophenyl)sulfonyl]phenol
- 4-chlorophenyl (4'-hydroxyphenyl) sulfone
- 4-Hydroxy-1-(4-chlor-phenylsulfon)-benzol
- AC1L7Z4W
- AC1Q78SG
- HMS1723O04
- NSC400308
- SureCN421528
- T0510-6653
- AKOS001050217
- NSC-400308
- EN300-3333426
- 4-((4-Chlorophenyl)sulfonyl)phenol
- 4-Chloro-4'-hydroxydiphenylsulfone
- 7402-67-7
- SCHEMBL421528
- 4-[(4-Chlorophenyl)sulfonyl]phenol #
- SR-01000491581
- Phenol, 4-[(4-chlorophenyl)sulfonyl]-
- DTXSID50322062
- Z56854392
- CS-0246582
- SR-01000491581-1
-
- Inchi: 1S/C12H9ClO3S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8,14H
- InChI Key: LFASIQLVFCSCCU-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)S(C1C=CC(=CC=1)O)(=O)=O
Computed Properties
- Exact Mass: 267.99617
- Monoisotopic Mass: 267.9960930g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 333
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 62.8Ų
Experimental Properties
- PSA: 54.37
- LogP: 3.95920
Phenol,4-[(4-chlorophenyl)sulfonyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1317252-50mg |
4-(4-Chlorobenzenesulfonyl)phenol |
7402-67-7 | 98% | 50mg |
¥5342.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1317252-100mg |
4-(4-Chlorobenzenesulfonyl)phenol |
7402-67-7 | 98% | 100mg |
¥7982.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1317252-250mg |
4-(4-Chlorobenzenesulfonyl)phenol |
7402-67-7 | 98% | 250mg |
¥10576.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1317252-500mg |
4-(4-Chlorobenzenesulfonyl)phenol |
7402-67-7 | 98% | 500mg |
¥19245.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1317252-1g |
4-(4-Chlorobenzenesulfonyl)phenol |
7402-67-7 | 98% | 1g |
¥21387.00 | 2024-07-28 | |
| Enamine | EN300-3333426-0.05g |
4-(4-chlorobenzenesulfonyl)phenol |
7402-67-7 | 95.0% | 0.05g |
$212.0 | 2025-03-18 | |
| Enamine | EN300-3333426-0.1g |
4-(4-chlorobenzenesulfonyl)phenol |
7402-67-7 | 95.0% | 0.1g |
$317.0 | 2025-03-18 | |
| Enamine | EN300-3333426-0.25g |
4-(4-chlorobenzenesulfonyl)phenol |
7402-67-7 | 95.0% | 0.25g |
$452.0 | 2025-03-18 | |
| Enamine | EN300-3333426-0.5g |
4-(4-chlorobenzenesulfonyl)phenol |
7402-67-7 | 95.0% | 0.5g |
$713.0 | 2025-03-18 | |
| Enamine | EN300-3333426-1.0g |
4-(4-chlorobenzenesulfonyl)phenol |
7402-67-7 | 95.0% | 1.0g |
$914.0 | 2025-03-18 |
Phenol,4-[(4-chlorophenyl)sulfonyl]- Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on Phenol,4-[(4-chlorophenyl)sulfonyl]-
Phenol,4-[(4-chlorophenyl)sulfonyl]-: A Comprehensive Overview in Modern Chemical Research
Phenol,4-[(4-chlorophenyl)sulfonyl]-, with the CAS number 7402-67-7, is a significant compound in the realm of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in various scientific domains. The presence of a sulfonyl group attached to a phenolic ring, further modified by a chlorophenyl moiety, imparts distinct reactivity and utility, making it a subject of extensive study.
The chemical structure of Phenol,4-[(4-chlorophenyl)sulfonyl]- can be described as a derivative of phenol where the hydroxyl group at the para position is replaced by a sulfonyl group linked to a 4-chlorophenyl ring. This configuration results in a molecule with enhanced solubility and stability, which are critical factors in pharmaceutical formulations. The sulfonyl group, known for its electron-withdrawing properties, influences the electronic distribution across the molecule, thereby affecting its interaction with biological targets.
In recent years, Phenol,4-[(4-chlorophenyl)sulfonyl]- has been explored for its role in developing novel therapeutic agents. Its structural features make it a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides and other heterocyclic compounds. These derivatives have shown promise in various pharmacological applications, including antimicrobial and anti-inflammatory treatments. The chlorophenyl moiety further enhances its reactivity, enabling diverse chemical modifications that can fine-tune its biological activity.
One of the most compelling aspects of Phenol,4-[(4-chlorophenyl)sulfonyl]- is its potential as a scaffold for drug discovery. Researchers have leveraged its structural framework to design molecules with improved pharmacokinetic profiles. For instance, studies have demonstrated that derivatives of this compound exhibit favorable solubility and bioavailability, which are essential for effective drug delivery. The sulfonyl group's ability to form hydrogen bonds with biological targets also contributes to its efficacy as a pharmacophore.
The synthesis of Phenol,4-[(4-chlorophenyl)sulfonyl]- involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically begins with the chlorination of phenol followed by sulfonylation using appropriate sulfonic acid derivatives. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. These synthetic methodologies underscore the compound's importance in industrial-scale production and research applications.
The pharmacological properties of Phenol,4-[(4-chlorophenyl)sulfonyl]- have been investigated through both in vitro and in vivo studies. Initial findings suggest that this compound exhibits inhibitory effects on certain enzymes and receptors relevant to human health. For example, it has been shown to modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism. Such interactions are critical for understanding potential drug-drug interactions and optimizing therapeutic regimens.
In addition to its pharmaceutical applications, Phenol,4-[(4-chlorophenyl)sulfonyl]- has found utility in material science. Its ability to form stable complexes with metals makes it a valuable component in catalytic systems. These complexes have been explored for their potential in enhancing reaction efficiencies in industrial processes. The compound's stability under various conditions further enhances its appeal as a material for advanced chemical applications.
The environmental impact of Phenol,4-[(4-chlorophenyl)sulfonyl]- has also been considered in recent research. Studies have assessed its degradation pathways and ecotoxicological profile to ensure safe handling and disposal practices. Efforts have been made to develop environmentally friendly synthetic routes that minimize waste generation and hazardous byproducts. These initiatives align with global efforts to promote sustainable chemical practices.
The future prospects of Phenol,4-[(4-chlorophenyl)sulfonyl]- are promising, with ongoing research aimed at uncovering new applications and refining existing ones. Advances in computational chemistry and high-throughput screening techniques are expected to accelerate the discovery of novel derivatives with enhanced properties. Collaborative efforts between academia and industry will be crucial in translating these findings into practical solutions for human health and industrial needs.
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